Duvelisib - 1201438-56-3

Duvelisib

Catalog Number: EVT-253228
CAS Number: 1201438-56-3
Molecular Formula: C22H17ClN6O
Molecular Weight: 416.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Duvelisib is a potent, orally available, small molecule inhibitor of PI3K-δ and PI3K-γ. [] It was designed to investigate the hypothesis that simultaneous inhibition of these two specific isoforms would demonstrate broad adaptive and innate immune cell inhibitory activity and enhanced efficacy in hematologic malignancies as well as inflammatory and autoimmune diseases. [] PI3K-δ and PI3K-γ isoforms are preferentially expressed in leukocytes where they have distinct and mostly non-overlapping roles in immune cell function. [] These isoforms play important roles in the biology of B-cell neoplasms, influencing B-cell proliferation and survival. []

Future Directions
  • Investigating the combination of duvelisib with other targeted therapies, such as ibrutinib or venetoclax, to improve patient outcomes in CLL and other hematologic malignancies. []

Ibrutinib

  • Compound Description: Ibrutinib is an oral, small molecule inhibitor of Bruton's tyrosine kinase (BTK) that is used to treat various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). [, , ] Ibrutinib disrupts B-cell receptor (BCR) signaling, which is crucial for the survival and proliferation of B cells. []
  • Relevance: While both Ibrutinib and Duvelisib target BCR signaling pathways, they do so by inhibiting different kinases. Ibrutinib inhibits BTK, while Duvelisib inhibits PI3K-δ and PI3K-γ. [] Notably, Duvelisib has shown clinical activity in patients who have progressed on Ibrutinib, particularly those with Ibrutinib-resistance mutations in BTK, suggesting a non-overlapping mechanism of action. [] Additionally, Duvelisib has demonstrated efficacy in preclinical models of MCL, where Ibrutinib has also shown clinical benefit, indicating a potential for both agents in treating this disease. []

Idelalisib

  • Compound Description: Idelalisib is an oral, selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K-δ) and is approved for the treatment of relapsed/refractory CLL. [, ] Idelalisib disrupts PI3K-δ-mediated signaling, which is crucial for CLL cell survival and proliferation. [, ]
  • Relevance: Both Idelalisib and Duvelisib target PI3K-δ, but Duvelisib additionally inhibits PI3K-γ. [] Both agents have shown efficacy in treating relapsed/refractory CLL, but they are associated with a risk of immune-mediated adverse events. [, ] In vitro studies suggest that Duvelisib might be more potent than Idelalisib in inhibiting T-cell proliferation, potentially impacting the risk of immune-related adverse events. []

Copanlisib

  • Compound Description: Copanlisib is a potent, intravenous, pan-class I PI3K inhibitor, approved for the treatment of relapsed follicular lymphoma (FL). []
  • Relevance: Both Copanlisib and Duvelisib demonstrate efficacy in treating relapsed FL, but they have distinct pharmacological profiles. [] While both drugs inhibit PI3K, Copanlisib inhibits all class I PI3K isoforms, while Duvelisib selectively targets PI3K-δ and PI3K-γ. [] An indirect treatment comparison suggested that Duvelisib might be associated with a lower risk of certain safety outcomes compared to Copanlisib. []

GSK2292767

  • Compound Description: GSK2292767 is a selective PI3K-δ inhibitor. []
  • Relevance: GSK2292767 specifically inhibits PI3K-δ, whereas Duvelisib inhibits both PI3K-δ and PI3K-γ. [] Although GSK2292767 demonstrated modest effects in blocking CAR-T-induced IL-6 production in vitro, the dual inhibition of both PI3K-δ and PI3K-γ by Duvelisib showed a more potent effect in the same study. []

IPI549

  • Compound Description: IPI549 is a selective PI3K-γ inhibitor. []
  • Relevance: IPI549 selectively inhibits PI3K-γ, whereas Duvelisib inhibits both PI3K-δ and PI3K-γ. [] Similar to GSK2292767, IPI549 showed a less dramatic effect on blocking CAR-T-induced IL-6 production in vitro compared to Duvelisib. [] This observation suggests that dual PI3K-δ/γ inhibition might be more effective than selectively targeting either isoform alone in this context. []

Panobinostat

  • Compound Description: Panobinostat is a non-selective histone deacetylase inhibitor (HDACi) with potential anti-tumor activity. []
  • Relevance: Panobinostat has shown promising results in combination with Duvelisib for the treatment of multiple myeloma (MM). [] While both drugs exhibit anti-myeloma effects as single agents, their combination resulted in significantly increased inhibition of primary MM cell proliferation and enhanced MM cell apoptosis in vitro. [] This synergistic effect suggests a potential therapeutic benefit of combining these two agents for MM treatment. []

Selinexor

  • Compound Description: Selinexor is an FDA-approved, oral, selective inhibitor of nuclear export (SINE) that blocks XPO1, leading to nuclear retention of tumor suppressor proteins. [] It also impacts the PI3K-AKT pathway by activating PTEN. []
  • Relevance: Selinexor has demonstrated potential for combination therapy with Duvelisib in treating multiple myeloma. [] In vitro studies showed that Duvelisib enhanced the cytotoxic effects of Selinexor in a concentration-dependent manner against MM cell lines and primary MM tumor cells. [] This synergistic effect suggests that combining Selinexor and Duvelisib may be an effective strategy for MM treatment. []

ABT-199 (Venetoclax)

  • Compound Description: Venetoclax is a highly selective, clinically promising Bcl-2 protein antagonist. []
  • Relevance: Venetoclax has been shown to neutralize the potential resistance mechanism to Duvelisib in CLL. [] Studies indicated that Bcl-2 protein levels were elevated in CLL patients after Duvelisib treatment, suggesting a possible mechanism of resistance. [] Venetoclax, by inhibiting Bcl-2, induced significantly greater apoptosis in Duvelisib-treated CLL cells compared to untreated cells, indicating a potential strategy to overcome resistance to Duvelisib therapy. []

Ofatumumab

  • Compound Description: Ofatumumab is a fully humanized monoclonal antibody that targets the CD20 antigen on B cells. It is used in the treatment of chronic lymphocytic leukemia (CLL). []
  • Relevance: Duvelisib demonstrated superior efficacy compared to ofatumumab in patients with relapsed/refractory CLL in the DUO phase 3 trial. [] Patients who progressed on ofatumumab and subsequently received duvelisib in a crossover extension study achieved high response rates with good durability. [] This suggests that duvelisib may be a valuable treatment option for patients who fail to respond to or progress on ofatumumab. []

Rituximab

  • Compound Description: Rituximab is a chimeric monoclonal antibody targeting the CD20 antigen on B cells. It is used in the treatment of various B-cell lymphomas, including follicular lymphoma (FL). [, , ]

Obinutuzumab

  • Compound Description: Obinutuzumab is a glycoengineered, type II, anti-CD20 monoclonal antibody used in the treatment of chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL). []
Source and Classification

Duvelisib was developed by Verastem Oncology and is classified as an antineoplastic agent. Its mechanism of action targets specific pathways involved in cancer cell proliferation and survival, particularly in lymphoid tissues. The compound's selectivity for the delta isoform over the gamma isoform enhances its therapeutic potential while minimizing side effects associated with broader kinase inhibition .

Synthesis Analysis

Methods and Technical Details

Duvelisib can be synthesized through two primary synthetic routes, both involving several key intermediates. The synthesis begins with the preparation of tert-butyl (S)-4-(3-chloro-2-(phenylcarbamoyl)phenyl)-3-oxobutan-2-ylcarbamate, which is crucial for subsequent steps.

  1. Route A: Involves the reaction of thionyl chloride with an intermediate to form a protected amine, which is then coupled with a carbanion derived from 2-chloro-6-methyl-N-phenylbenzamide.
  2. Route B: Utilizes N,O-dimethylhydroxylamine hydrochloride in a mixture with other reagents to prepare another key intermediate before proceeding to cyclization reactions that yield the final product, duvelisib.

The final steps include deprotection and aromatic nucleophilic substitution to form duvelisib .

Molecular Structure Analysis

Structure and Data

Duvelisib has a complex molecular structure characterized by its dual targeting capabilities. The molecular formula is C₂₃H₂₃ClN₄O₂, with a molecular weight of approximately 434.91 g/mol. The structure includes:

  • An isoquinolinone core
  • A chloro substituent
  • A phenyl group attached to a carbamate moiety

The three-dimensional conformation plays a crucial role in its interaction with phosphoinositide 3-kinase enzymes, particularly in forming a hydrophobic pocket that enhances selectivity for the delta isoform .

Chemical Reactions Analysis

Reactions and Technical Details

Duvelisib undergoes various chemical reactions during its synthesis, including:

  1. Aromatic Nucleophilic Substitution: This reaction facilitates the attachment of critical functional groups necessary for its biological activity.
  2. Cyclization: Key to forming the isoquinolinone structure, this step is crucial for establishing the compound's pharmacological properties.

The synthesis also involves protecting groups that are later removed to yield the active drug form .

Mechanism of Action

Process and Data

Duvelisib exerts its therapeutic effects by inhibiting phosphoinositide 3-kinases delta and gamma, which are involved in signaling pathways that regulate cell growth, survival, and metabolism. By blocking these pathways, duvelisib induces apoptosis in malignant cells and inhibits their proliferation.

The drug exhibits a higher selectivity for phosphoinositide 3-kinase delta over gamma, which contributes to its efficacy in treating hematologic cancers while reducing potential side effects associated with broader kinase inhibition . Research indicates that duvelisib effectively reduces phosphorylated AKT levels in treated cells, demonstrating its impact on downstream signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

Duvelisib is typically presented as an off-white to pale yellow solid. Its solubility characteristics are essential for formulation into capsules, where it must remain stable under physiological conditions.

Chemical Properties

  • Melting Point: Specific melting point data may vary based on formulation but typically falls within standard ranges for similar compounds.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Duvelisib demonstrates stability under recommended storage conditions but should be protected from light and moisture to maintain efficacy .
Applications

Scientific Uses

Duvelisib's primary applications lie within oncology, particularly in treating hematologic malignancies such as:

  • Small lymphocytic lymphoma
  • Chronic lymphocytic leukemia
  • Follicular lymphoma (in combination therapies)

Research continues to explore its efficacy in combination with other therapeutic agents, assessing synergistic effects that may improve patient outcomes . Additionally, analytical methods have been developed for quantifying duvelisib levels in biological samples, aiding in pharmacokinetic studies and therapeutic monitoring .

Molecular Mechanisms of Action

Dual PI3K-δ/γ Inhibition: Structural Basis and Isoform Selectivity

Duvelisib (C₂₂H₁₇ClN₆O) is an orally bioavailable small molecule inhibitor exhibiting potent and reversible inhibition of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms. Structurally, it features a purine-linked isoquinolinone scaffold that enables competitive binding at the ATP-binding cleft of p110δ and p110γ catalytic subunits. This binding specificity arises from interactions with unique residues within the hinge region (e.g., Val828 in PI3Kδ) and the affinity pocket (e.g., Trp812), conferring >10- to 60-fold selectivity over PI3Kα and β isoforms [1] [5] [7]. Unlike pan-PI3K inhibitors, duvelisib’s dual δ/γ targeting leverages the synergistic roles of these isoforms: PI3Kδ is activated by tyrosine kinase receptors and governs B-cell proliferation/survival, while PI3Kγ is activated by G-protein coupled receptors and modulates inflammatory cytokine signaling within the tumor microenvironment [2] [7]. Recent computational analyses reveal an additional, PI3K-independent mechanism: duvelisib directly inhibits nuclear NFATC1/2 transcription factors by obstructing their DNA-binding domains, suppressing T-cell activation pathways [6].

Table 1: Structural and Kinetic Parameters of Duvelisib’s PI3K Isoform Inhibition

ParameterPI3KδPI3KγPI3KαPI3Kβ
IC₅₀ (nM)2.5271,092203
Selectivity (vs. δ)1x10.8x436x81x
Key Binding ResiduesVal828, Trp812Lys802, Val882Gln859, Tyr867Trp781, Lys782
Activation TriggerBCR, Cytokine ReceptorsGPCRs, RASGrowth Factor ReceptorsGPCRs

Modulation of B-Cell Receptor (BCR) Signaling Pathways in Lymphoid Malignancies

In chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL), duvelisib disrupts constitutive BCR signaling—a driver of malignant B-cell survival. By inhibiting PI3Kδ, duvelisib blocks PIP₃ generation at the plasma membrane, preventing AKT phosphorylation and downstream activation of BTK, PLCγ2, and NF-κB. This abrogates pro-survival signals even in cells with the BTK C481S mutation, a common ibrutinib-resistance mechanism [1] [2]. Preclinical models demonstrate duvelisib’s superior efficacy over δ-selective inhibitors (e.g., idelalisib) in suppressing BCR-dependent chemotaxis (IC₅₀: 0.5 μM vs. 1.2 μM) and adhesion [2] [4]. Clinically, this translates to 78% overall response rates and 16.4-month median progression-free survival in relapsed/refractory CLL/SLL, surpassing ofatumumab outcomes [1].

Table 2: Duvelisib’s Impact on Key BCR Signaling Nodes

Signaling MoleculeFunction in BCR PathwayEffect of DuvelisibDownstream Consequence
PI3KδPIP₃ productionDirect inhibition (IC₅₀=2.5 nM)Reduced AKT membrane recruitment
AKTPro-survival kinaseDephosphorylation (Ser473)FOXO nuclear translocation, apoptosis
BTKPLCγ2 activationIndirect inactivationImpaired calcium flux
NF-κBTranscription of anti-apoptotic genesReduced nuclear translocationDownregulation of BCL-2, MCL-1

Disruption of Tumor Microenvironment via Cytokine/Chemokine Axis Suppression

The tumor microenvironment (TME) in lymphoid malignancies relies on PI3Kγ-mediated chemokine crosstalk. Duvelisib suppresses CXCL12/CXCR4 and CCL19/CCR7 axes, reducing malignant B-cell trafficking to protective lymphoid niches [3] [4]. Simultaneously, it reprograms tumor-associated macrophages (TAMs): By blocking PI3Kγ-dependent C/EBPβ signaling, duvelisib shifts immunosuppressive M2-like TAMs toward pro-inflammatory M1 phenotypes. This enhances phagocytic activity and reduces PD-L1 expression, reinstating anti-tumor immunity [4] [6]. In T-cell lymphoma models, duvelisib treatment decreased serum levels of TME-supportive cytokines (e.g., IL-10 by 62%, TNFα by 41%) while increasing immunostimulatory IFNγ by 2.3-fold [4].

Apoptotic Induction Mechanisms in Leukemic Cells

Duvelisib triggers intrinsic apoptosis via mitochondrial pathways. AKT inhibition dephosphorylates BAD, enabling its displacement of BCL-2/BCL-XL from BAX/BAK. Subsequent mitochondrial outer membrane permeabilization (MOMP) releases cytochrome c, activating caspase-9 and -3 [1] [5]. Preclinical data confirm duvelisib’s cytotoxicity in PI3K-hyperactive CLL cells (EC₅₀: 0.1–1 μM), with 3-fold greater potency than idelalisib. This correlates with reduced MCL-1 expression and increased PARP cleavage [2] [5]. Notably, duvelisib retains efficacy in ibrutinib-resistant cells harboring BTK or PLCγ2 mutations by targeting upstream PI3K nodes [1].

Cross-Talk With mTOR and AKT Downstream Effectors

While duvelisib primarily targets PI3Kδ/γ, it indirectly modulates mTOR/AKT signaling—a key survival axis in lymphomas. Duvelisib reduces phosphorylated AKT (Ser473) by >80% in CLL cells, inactivating mTORC1 and its substrates 4EBP1 and S6K. This inhibits cap-dependent translation of oncoproteins like cyclin D1 and c-MYC [1] [2]. Feedback loops pose clinical challenges: AKT inhibition can transiently relieve FOXO suppression, upregulating receptor tyrosine kinases (e.g., FLT3). However, duvelisib’s dual δ/γ blockade mitigates this by concurrently inhibiting microenvironmental cytokine signals (e.g., IL-6, BAFF) that activate compensatory pathways [2] [7]. In PTCL xenografts, duvelisib suppressed pS6 by 75%, correlating with tumor regression [4].

Properties

CAS Number

1201438-56-3

Product Name

Duvelisib

IUPAC Name

8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one

Molecular Formula

C22H17ClN6O

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m0/s1

InChI Key

SJVQHLPISAIATJ-ZDUSSCGKSA-N

SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Solubility

<1 mg/ml

Synonyms

IPI145; IPI 145; IPI-145. INK1197; INK 1197; INK-1197; Duvelisib.

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Isomeric SMILES

C[C@@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.